molecular formula C11H13N3O3 B1303884 2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide CAS No. 299897-90-8

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide

Cat. No.: B1303884
CAS No.: 299897-90-8
M. Wt: 235.24 g/mol
InChI Key: AAZGZPUPRNPHNJ-UHFFFAOYSA-N
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Description

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide is a nitro-substituted aromatic compound featuring a pyrrolidine ring and a carboxamide functional group. The nitro group typically confers reactivity for further functionalization, while the carboxamide may improve metabolic stability compared to amine derivatives.

Properties

IUPAC Name

2-nitro-5-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c12-11(15)9-7-8(13-5-1-2-6-13)3-4-10(9)14(16)17/h3-4,7H,1-2,5-6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZGZPUPRNPHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377482
Record name 2-nitro-5-(1-pyrrolidinyl)benzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299897-90-8
Record name 2-nitro-5-(1-pyrrolidinyl)benzenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide typically involves the nitration of 5-(1-pyrrolidinyl)benzenecarboxamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale production would follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Reduction: The major product formed is 2-Amino-5-(1-pyrrolidinyl)benzenecarboxamide.

    Substitution: The major products depend on the nucleophile used; for example, using an amine would yield an amino-substituted derivative.

Scientific Research Applications

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use in drug development and as a tool for studying biochemical pathways.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituent Functional Groups Key Applications/Properties
This compound Benzene Pyrrolidinyl Nitro, Carboxamide Potential bioactive intermediate
2-Nitro-5-(1-piperidyl)pyridine Pyridine Piperidyl (6-membered) Nitro, Amine Synthetic intermediate
4-(6-Nitro-3-pyridyl)morpholine Pyridine Morpholine Nitro, Amine Chemical synthesis
2-Nitro-5-(propylthio)aniline Benzene Propylthio Nitro, Amine, Thioether Antiparasitic agent synthesis

Key Observations:

  • Ring Systems : The benzene core in the target compound vs. pyridine in analogs alters electron density and aromatic interactions. Pyridine’s inherent basicity may influence reactivity compared to benzene.
  • Substituent Effects: Pyrrolidinyl vs. Piperidyl/Morpholine: Pyrrolidine’s smaller ring size increases ring strain but enhances steric accessibility compared to six-membered piperidine or morpholine. Morpholine’s oxygen atom introduces polarity . Carboxamide vs. Amine/Thioether: The carboxamide group improves hydrogen-bonding capacity and stability over primary amines (e.g., 5-Morpholinopyridin-2-amine ) or thioethers (e.g., 2-Nitro-5-(propylthio)aniline ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Thermal Stability NMR Characteristics (Proton Environment)
This compound ~265.3 Moderate (polar solvents) Likely stable due to carboxamide Pyrrolidine protons: δ ~1.7–1.9 ppm (m)
2-Nitro-5-(1-piperidyl)pyridine 221.3 Low to moderate Moderate (amine sensitivity) Piperidine protons: δ 1.56 ppm (m)
4-(6-Nitro-3-pyridyl)morpholine 225.2 Moderate (polar groups) High (morpholine stability) Morpholine protons: δ ~3.4–3.6 ppm (m)

Analysis:

  • Solubility : The carboxamide in the target compound likely enhances aqueous solubility compared to amine or thioether analogs.
  • Thermal Stability : Carboxamides generally resist decomposition better than diazonium salts (e.g., thermal decomposition products in ).

Research Findings and Implications

  • Structural Insights : Pyrrolidine’s compact structure may confer advantages in drug design by balancing lipophilicity and steric demand.
  • Gaps in Data : Direct pharmacological or synthetic data for this compound are absent in the evidence; further studies are needed to validate its applications.

Biological Activity

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group and a pyrrolidine moiety attached to a benzenecarboxamide framework. Its molecular formula is C12H14N4O3, with a molecular weight of 258.27 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro studies demonstrate that this compound induces apoptosis in these cell lines through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

Additionally, this compound has been evaluated for its antibacterial properties against several pathogenic bacteria:

Bacteria Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa2.0 μg/mL

The compound's antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis, making it a candidate for further development as an antibacterial agent.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical metabolic pathways, including cytochrome P450 enzymes, which play a role in drug metabolism.
  • Cell Signaling Modulation : It alters key signaling pathways within cells, particularly those related to apoptosis and proliferation.
  • Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis in cancer cells.

Case Studies

A notable study conducted by Zhang et al. (2023) focused on the anticancer effects of this compound on HepG2 cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 μM after 48 hours of treatment. Flow cytometry analysis revealed significant increases in the population of cells in the sub-G1 phase, indicating apoptosis.

Another study by Lee et al. (2024) assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating that the compound exhibited superior activity against Gram-positive strains compared to Gram-negative strains. This suggests potential applications in treating infections caused by resistant Gram-positive bacteria.

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